molecular formula C18H16FN3O B12176158 N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-fluorophenyl)acetamide

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B12176158
M. Wt: 309.3 g/mol
InChI Key: BGZLYJKSSUISFQ-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Cyclopropyl Substitution: Introduction of the cyclopropyl group at the 2-position of the benzimidazole ring can be done using cyclopropyl halides in the presence of a base.

    Acetamide Formation: The final step involves the acylation of the benzimidazole derivative with 4-fluorophenylacetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the cyclopropyl group.

    Reduction: Reduction reactions could target the acetamide group or the benzimidazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzimidazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the benzimidazole or phenyl rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-fluorophenyl)acetamide would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The cyclopropyl and fluorophenyl groups may enhance binding affinity or selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-benzimidazol-2-yl)-2-phenylacetamide: Lacks the cyclopropyl and fluorophenyl groups.

    N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenylacetamide: Similar structure but without the fluorine substitution.

    N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-chlorophenyl)acetamide: Chlorine instead of fluorine.

Uniqueness

The presence of the cyclopropyl and fluorophenyl groups in N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-fluorophenyl)acetamide may confer unique properties such as increased metabolic stability, enhanced binding affinity, or improved pharmacokinetic profiles compared to similar compounds.

Properties

Molecular Formula

C18H16FN3O

Molecular Weight

309.3 g/mol

IUPAC Name

N-(2-cyclopropyl-3H-benzimidazol-5-yl)-2-(4-fluorophenyl)acetamide

InChI

InChI=1S/C18H16FN3O/c19-13-5-1-11(2-6-13)9-17(23)20-14-7-8-15-16(10-14)22-18(21-15)12-3-4-12/h1-2,5-8,10,12H,3-4,9H2,(H,20,23)(H,21,22)

InChI Key

BGZLYJKSSUISFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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